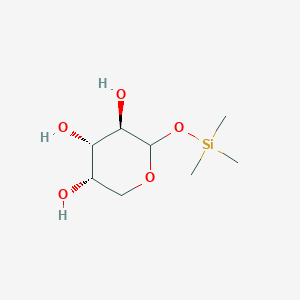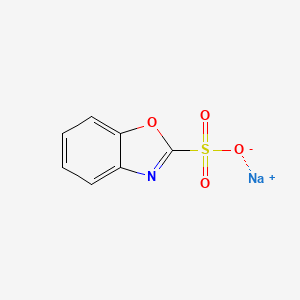
Sodium benzoxazole-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium benzoxazole-2-sulfonate is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is particularly notable for its applications in various scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium benzoxazole-2-sulfonate can be synthesized by boiling 2-chlorobenzoxazole with sodium sulfite . This reaction typically occurs under reflux conditions, ensuring the complete conversion of the starting materials to the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactors and optimized conditions to maximize yield and purity. The process generally includes steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium benzoxazole-2-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with amines and amino acids to form derivatives that exhibit intense blue fluorescence.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less documented, benzoxazole derivatives generally participate in such reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and amino acids, with reactions typically occurring under mild conditions.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products Formed: The major products formed from substitution reactions are fluorescent derivatives, which are useful in various analytical applications .
Applications De Recherche Scientifique
Sodium benzoxazole-2-sulfonate has a wide range of applications in scientific research:
Biology: The fluorescent properties of its derivatives make it valuable in biological assays and imaging techniques.
Industry: It is used in the synthesis of various organic compounds and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism by which sodium benzoxazole-2-sulfonate exerts its effects primarily involves its ability to form fluorescent derivatives. When it reacts with amines or amino acids, the resulting compounds exhibit intense blue fluorescence, which can be detected and measured using fluorescence spectroscopy . This property is particularly useful in analytical chemistry and biological assays.
Comparaison Avec Des Composés Similaires
Benzoxazole: The parent compound, which lacks the sulfonate group.
2-Aminobenzoxazole: A derivative with an amino group at the 2-position.
Benzoxazole-2-thiol: A sulfur-containing derivative.
Comparison: Sodium benzoxazole-2-sulfonate is unique due to its sulfonate group, which imparts water solubility and the ability to form fluorescent derivatives. This distinguishes it from other benzoxazole derivatives, which may not possess these properties .
Propriétés
Formule moléculaire |
C7H4NNaO4S |
|---|---|
Poids moléculaire |
221.17 g/mol |
Nom IUPAC |
sodium;1,3-benzoxazole-2-sulfonate |
InChI |
InChI=1S/C7H5NO4S.Na/c9-13(10,11)7-8-5-3-1-2-4-6(5)12-7;/h1-4H,(H,9,10,11);/q;+1/p-1 |
Clé InChI |
DNAPFBIOJOLDBT-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)N=C(O2)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-Fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide hydrochloride](/img/structure/B15341000.png)
![Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]-](/img/structure/B15341009.png)
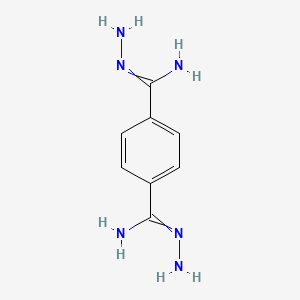
![1,3-Benzenediol, 2-[5-methyl-2-(1-methylethyl)cyclohexyl]-5-pentyl-](/img/structure/B15341028.png)
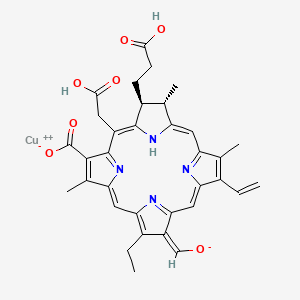
![1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15341039.png)
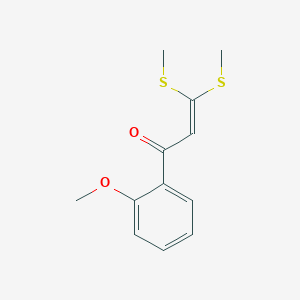
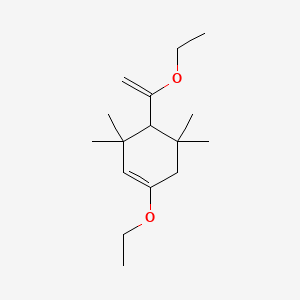
![3-[(1-Hydroxynaphthalene-2-carbonyl)amino]-4-(nonadecan-2-ylamino)benzoic acid](/img/structure/B15341056.png)

![4,4,5,5-Tetrafluoro-1-[(2-hydroxyethyl)amino]-1-(2-hydroxy-5-methylphenyl)pent-1-(z)-ene-3-one](/img/structure/B15341075.png)

